molecular formula C23H19N5O3 B10934820 6-(furan-2-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934820
M. Wt: 413.4 g/mol
InChI Key: UANJACMYVKGRMZ-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines.

Chemical Reactions Analysis

6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

6-(2-FURYL)-3-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazolo[5,4-b]pyridine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19N5O3/c1-14-5-7-16(8-6-14)13-28-10-9-20(26-28)25-22(29)17-12-18(19-4-3-11-30-19)24-23-21(17)15(2)27-31-23/h3-12H,13H2,1-2H3,(H,25,26,29)

InChI Key

UANJACMYVKGRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=CO5

Origin of Product

United States

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